Cas no 210170-96-0 ((+)-alpha-Phenyl-3-(trifluoromethyl)benzenemethanol)

(+)-alpha-Phenyl-3-(trifluoromethyl)benzenemethanol Chemical and Physical Properties
Names and Identifiers
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- 5-(TrifluoroMethyl)benzhydrol
- (+)-alpha-Phenyl-3-(trifluoromethyl)benzenemethanol
- Benzenemethanol, α-phenyl-3-(trifluoromethyl)-, (+)-
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- Inchi: 1S/C14H11F3O/c15-14(16,17)12-8-4-7-11(9-12)13(18)10-5-2-1-3-6-10/h1-9,13,18H
- InChI Key: KRMIEGLFYDWJOT-UHFFFAOYSA-N
- SMILES: C(C1C=CC=CC=1)(C1C=CC=C(C(F)(F)F)C=1)O
Experimental Properties
- Density: 1.257±0.06 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 309.1±37.0 ºC (760 Torr),
- Flash Point: 129.2±17.5 ºC,
- Solubility: Very slightly soluble (0.15 g/l) (25 º C),
(+)-alpha-Phenyl-3-(trifluoromethyl)benzenemethanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A019064978-250mg |
5-(Trifluoromethyl)benzhydrol |
210170-96-0 | 95% | 250mg |
$680.00 | 2023-09-02 | |
Alichem | A019064978-1g |
5-(Trifluoromethyl)benzhydrol |
210170-96-0 | 95% | 1g |
$1685.00 | 2023-09-02 | |
Alichem | A019064978-500mg |
5-(Trifluoromethyl)benzhydrol |
210170-96-0 | 95% | 500mg |
$980.00 | 2023-09-02 |
(+)-alpha-Phenyl-3-(trifluoromethyl)benzenemethanol Related Literature
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Long-Yu Ran,Xue Ding,Xue-Ping Yan,Cheng-Pan Zhang Org. Biomol. Chem. 2023 21 1235
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Justine Desroches,Ariane Tremblay,Jean-Fran?ois Paquin Org. Biomol. Chem. 2016 14 8764
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Nenavath Parvathalu,Sandip G. Agalave,Nirmala Mohanta,Boopathy Gnanaprakasam Org. Biomol. Chem. 2019 17 3258
Additional information on (+)-alpha-Phenyl-3-(trifluoromethyl)benzenemethanol
Recent Advances in the Study of (+)-alpha-Phenyl-3-(trifluoromethyl)benzenemethanol (CAS: 210170-96-0)
The compound (+)-alpha-Phenyl-3-(trifluoromethyl)benzenemethanol (CAS: 210170-96-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential applications in drug discovery and development. This chiral alcohol, characterized by its phenyl and trifluoromethyl substituents, has been explored for its role as a key intermediate in the synthesis of biologically active molecules. Recent studies have highlighted its utility in asymmetric synthesis and its potential as a building block for novel therapeutic agents.
One of the most notable advancements in the study of this compound is its application in the synthesis of enantiomerically pure pharmaceuticals. Researchers have developed efficient catalytic methods to produce (+)-alpha-Phenyl-3-(trifluoromethyl)benzenemethanol with high enantiomeric excess, which is crucial for the development of drugs with reduced side effects and improved efficacy. These methods often employ transition metal catalysts or organocatalysts, leveraging the compound's structural features to achieve high selectivity.
In addition to its synthetic utility, (+)-alpha-Phenyl-3-(trifluoromethyl)benzenemethanol has been investigated for its biological activity. Preliminary studies suggest that derivatives of this compound exhibit promising activity against certain enzyme targets, including those involved in inflammatory and neurodegenerative diseases. For instance, recent in vitro assays have demonstrated that some derivatives can inhibit key enzymes in the arachidonic acid pathway, which is implicated in inflammation. These findings open new avenues for the development of anti-inflammatory drugs.
Another area of research focuses on the compound's potential as a chiral auxiliary or ligand in asymmetric catalysis. Its rigid structure and ability to form stable complexes with metals make it a valuable tool for constructing complex molecular architectures with high stereocontrol. Recent publications have reported its successful use in the synthesis of natural products and pharmaceutical intermediates, underscoring its versatility in organic synthesis.
Despite these promising developments, challenges remain in the large-scale production and application of (+)-alpha-Phenyl-3-(trifluoromethyl)benzenemethanol. Issues such as cost-effective synthesis, scalability, and environmental impact of the production processes are areas of ongoing research. Recent efforts have focused on green chemistry approaches, including the use of renewable resources and catalytic systems that minimize waste and energy consumption.
In conclusion, (+)-alpha-Phenyl-3-(trifluoromethyl)benzenemethanol (CAS: 210170-96-0) represents a valuable compound in the toolkit of modern medicinal chemistry and asymmetric synthesis. Its diverse applications, from drug development to catalysis, highlight its importance in advancing both academic and industrial research. Future studies are expected to further elucidate its biological mechanisms and expand its utility in the design of next-generation therapeutics.
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